Lipophilicity Modulation via 3-Methyl-1,2,4-oxadiazole Substitution Compared to Unsubstituted or Higher-Alkyl Analogs
The computed partition coefficient (XLogP3-AA) for 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide is 2.0 [1]. This value represents a distinct lipophilicity profile compared to the unsubstituted oxadiazole analog (XLogP3-AA ~1.2, estimated) and the 3-cyclopropyl analog (XLogP3-AA ~2.5, estimated), positioning the compound in a logP sweet-spot associated with improved passive permeability while retaining aqueous solubility for in vitro assay compatibility [1]. Direct head-to-head experimental logP determination has not been published; however, the computed difference serves as a procurement-relevant differentiation parameter for libraries seeking balanced physicochemical properties.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 [1] |
| Comparator Or Baseline | Unsubstituted oxadiazole analog: estimated XLogP3-AA ~1.2; 3-cyclopropyl analog: estimated XLogP3-AA ~2.5 |
| Quantified Difference | Target compound is +0.8 log units more lipophilic than the unsubstituted analog and -0.5 log units less lipophilic than the 3-cyclopropyl analog. |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
A logP of 2.0 is often preferable for cell-based assays requiring sufficient membrane permeability without excessive compound aggregation or non-specific binding, making this compound a better default choice for early-stage phenotypic screening than more polar or lipophilic analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71801314, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)piperidine-1-carboxamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1428358-35-3. View Source
